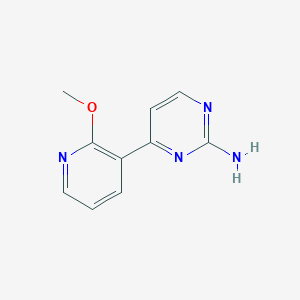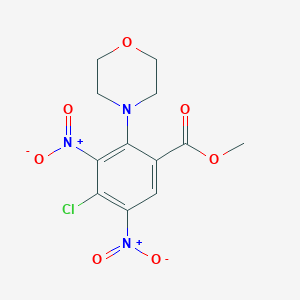
2,7-DI-Tert-butylpyrene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-DI-Tert-butylpyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two tert-butyl groups attached to the pyrene core, enhancing its stability and solubility. It is commonly used in various scientific research applications due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butylpyrene-4-carboxylic acid typically involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in dichloromethane at temperatures ranging from 0°C to 20°C. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-DI-Tert-butylpyrene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with reagents like tert-butyl chloride in the presence of aluminum chloride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Substitution: Aluminum chloride and tert-butyl chloride are used under inert conditions in dichloromethane.
Major Products Formed
Oxidation: The major products are 4,5-dione and 4,5,9,10-tetraone.
Substitution: The primary product is 2,7-DI-Tert-butylpyrene.
Applications De Recherche Scientifique
2,7-DI-Tert-butylpyrene-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-DI-Tert-butylpyrene-4-carboxylic acid involves its interaction with molecular targets through its aromatic core and tert-butyl groups. These interactions can influence various pathways, including electronic and optical properties, making it suitable for applications in optoelectronics and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylpyrene: A similar compound without the carboxylic acid group, used in similar applications.
2,7-Di-tert-butylpyrene-4,5-dione: An oxidized form used in organic synthesis and optoelectronics.
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: Another oxidized derivative with applications in organic electronics.
Uniqueness
2,7-DI-Tert-butylpyrene-4-carboxylic acid stands out due to its carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
918531-41-6 |
|---|---|
Formule moléculaire |
C25H26O2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2,7-ditert-butylpyrene-4-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2,3)17-9-14-7-8-15-10-18(25(4,5)6)13-19-20(23(26)27)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3,(H,26,27) |
Clé InChI |
OVGVYSLKOQSGGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
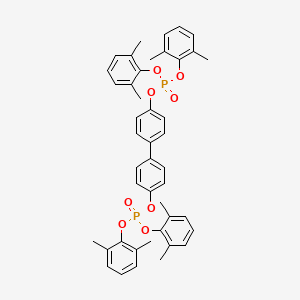
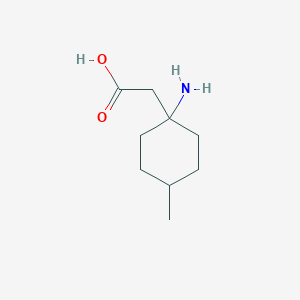
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


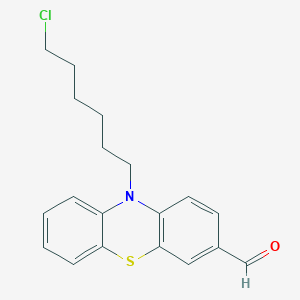
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
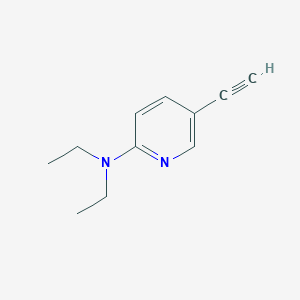
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
